7,7-Difluorotetrahydropyrrolo[1,2-a]pyrazine-1,3(2H,4H)-dione
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Overview
Description
7,7-Difluorotetrahydropyrrolo[1,2-a]pyrazine-1,3(2H,4H)-dione is a heterocyclic compound that features a fused ring system consisting of a pyrrole and a pyrazine ring
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have been reported to have potent activities against fgfr1, 2, and 3 . These receptors play an essential role in various types of tumors .
Mode of Action
Based on the structural similarity to pyrrolopyrazine derivatives, it can be hypothesized that this compound may interact with its targets (such as fgfr1, 2, and 3) and cause changes that inhibit their function .
Biochemical Pathways
Compounds with similar structures, such as pyrrolopyrazine derivatives, have been reported to affect the fgfr signaling pathway . This pathway is associated with the proliferation and differentiation of cells .
Pharmacokinetics
A compound with a similar structure, referred to as compound c03, was reported to possess good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms except cyp2c9 . These properties could potentially impact the bioavailability of the compound.
Result of Action
Based on the structural similarity to pyrrolopyrazine derivatives, it can be hypothesized that this compound may inhibit the proliferation of certain cell lines .
Action Environment
It’s worth noting that many chemical reactions, including those involving similar compounds, can be influenced by factors such as temperature, ph, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Difluorotetrahydropyrrolo[1,2-a]pyrazine-1,3(2H,4H)-dione typically involves the fusion of a pyrazine ring with a pyrrole derivative. One common method includes the cyclization of a suitable precursor under specific conditions. For instance, the reaction of a dihalo-pyrrolopyrazine with appropriate reagents can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve optimized synthetic routes that ensure high yield and purity. These methods may include the use of microwave irradiation to enhance reaction rates and selectivity, as well as the employment of metal-catalyzed reactions such as the Sonogashira cross-coupling .
Chemical Reactions Analysis
Types of Reactions
7,7-Difluorotetrahydropyrrolo[1,2-a]pyrazine-1,3(2H,4H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
7,7-Difluorotetrahydropyrrolo[1,2-a]pyrazine-1,3(2H,4H)-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of advanced materials, including optoelectronic devices.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolopyrazine derivatives, such as:
- 5H-pyrrolo[2,3-b]pyrazine
- 4H,8H-difurazano[3,4-b;3′,4′-e]pyrazine
Uniqueness
7,7-Difluorotetrahydropyrrolo[1,2-a]pyrazine-1,3(2H,4H)-dione is unique due to the presence of fluorine atoms, which can significantly influence its chemical properties and biological activities. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Properties
IUPAC Name |
7,7-difluoro-4,6,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O2/c8-7(9)1-4-6(13)10-5(12)2-11(4)3-7/h4H,1-3H2,(H,10,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMLTAJPBIYSSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(=O)NC(=O)CN2CC1(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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